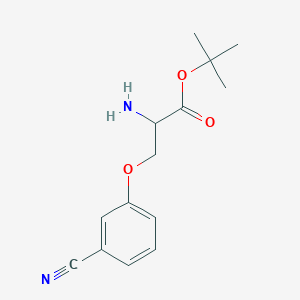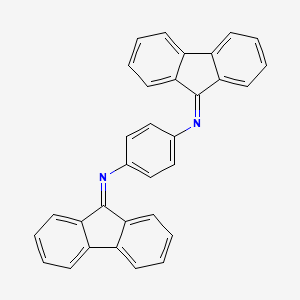
1-Methylcyclobutyl Chloroformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylcyclobutyl Chloroformate is an organic compound belonging to the class of chloroformates, which are esters of chloroformic acid. These compounds are typically colorless, volatile liquids that degrade in moist air. Chloroformates are widely used as reagents in organic chemistry due to their reactivity and versatility .
Méthodes De Préparation
1-Methylcyclobutyl Chloroformate can be synthesized through the reaction of 1-methylcyclobutanol with phosgene. The reaction typically occurs in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. The general reaction scheme is as follows:
[ \text{1-Methylcyclobutanol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial production methods often involve the use of continuous flow reactors to ensure efficient mixing and temperature control, which are crucial for handling reactive intermediates like phosgene .
Analyse Des Réactions Chimiques
1-Methylcyclobutyl Chloroformate undergoes several types of chemical reactions, including:
-
Substitution Reactions: : It reacts with amines to form carbamates and with alcohols to form carbonate esters. For example: [ \text{this compound} + \text{Amine} \rightarrow \text{Carbamate} + \text{HCl} ] [ \text{this compound} + \text{Alcohol} \rightarrow \text{Carbonate Ester} + \text{HCl} ]
-
Hydrolysis: : In the presence of water, it hydrolyzes to form 1-methylcyclobutanol and hydrochloric acid: [ \text{this compound} + \text{H}_2\text{O} \rightarrow \text{1-Methylcyclobutanol} + \text{HCl} ]
-
Decomposition: : It can decompose to form 1-methylcyclobutyl chloride and carbon dioxide: [ \text{this compound} \rightarrow \text{1-Methylcyclobutyl Chloride} + \text{CO}_2 ]
Common reagents used in these reactions include bases like pyridine or triethylamine to neutralize the hydrochloric acid formed .
Applications De Recherche Scientifique
1-Methylcyclobutyl Chloroformate has several applications in scientific research:
-
Organic Synthesis: : It is used as a reagent for introducing the 1-methylcyclobutyl group into various organic molecules, which can be useful in the synthesis of pharmaceuticals and agrochemicals .
-
Analytical Chemistry: : It is employed in gas chromatography-mass spectrometry (GC-MS) for the derivatization of polar compounds, making them more volatile and easier to analyze .
-
Biological Studies: : It is used in the study of enzyme mechanisms and protein modifications, particularly in the formation of carbamate derivatives .
Mécanisme D'action
The mechanism of action of 1-Methylcyclobutyl Chloroformate involves its reactivity as an electrophile. It reacts with nucleophiles such as amines, alcohols, and water. The reaction typically proceeds through a nucleophilic substitution mechanism, where the nucleophile attacks the carbonyl carbon, leading to the displacement of the chloride ion .
Comparaison Avec Des Composés Similaires
1-Methylcyclobutyl Chloroformate can be compared with other chloroformates such as methyl chloroformate and benzyl chloroformate:
Methyl Chloroformate: Similar in reactivity but less sterically hindered, making it more reactive in certain substitution reactions.
Benzyl Chloroformate: Used primarily for the protection of amine groups in peptide synthesis, whereas this compound is more specialized for introducing the 1-methylcyclobutyl group.
These comparisons highlight the unique steric and electronic properties of this compound, making it suitable for specific synthetic applications.
Propriétés
Formule moléculaire |
C6H9ClO2 |
|---|---|
Poids moléculaire |
148.59 g/mol |
Nom IUPAC |
(1-methylcyclobutyl) carbonochloridate |
InChI |
InChI=1S/C6H9ClO2/c1-6(3-2-4-6)9-5(7)8/h2-4H2,1H3 |
Clé InChI |
KRBGYDCLWILXCN-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC1)OC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


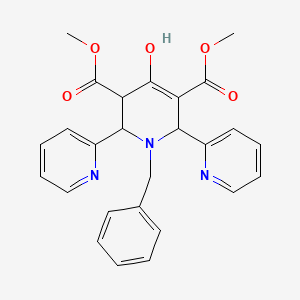


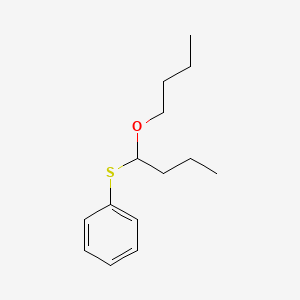
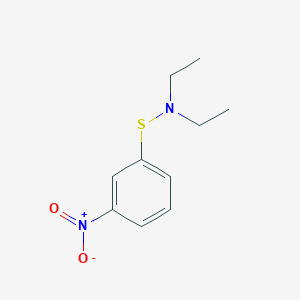
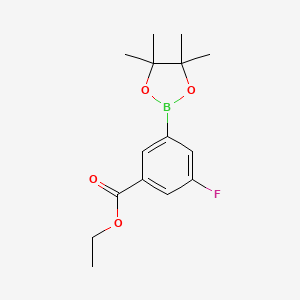
![(5-Fluoro-2-{[4'-(trifluoromethyl)-1,1'-biphenyl-4-yl]methoxy}phenyl)-acetonitrile](/img/structure/B14009169.png)
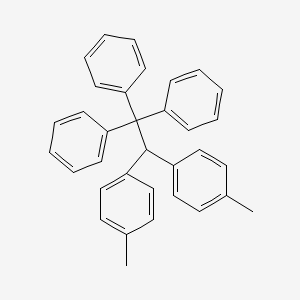

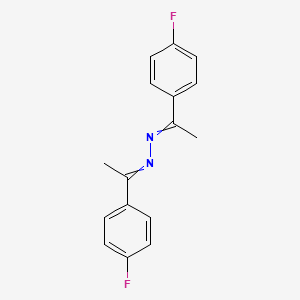
![(1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14009200.png)
![Ethyl 2-[4-(2-nitroprop-1-enyl)naphthalen-1-yl]oxyacetate](/img/structure/B14009205.png)
